molecular formula C11H12N2OS4 B12520533 3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate CAS No. 681136-13-0

3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate

Cat. No.: B12520533
CAS No.: 681136-13-0
M. Wt: 316.5 g/mol
InChI Key: ULRAWGCAVDFZIJ-UHFFFAOYSA-N
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Description

3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate is a complex organic compound that features a benzothiazole ring, a sulfanyl group, and a carbamodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate typically involves the reaction of 2-mercaptobenzothiazole with appropriate halogenated intermediates under controlled conditions. One common method involves the use of 2-chloropropanol as a starting material, which reacts with 2-mercaptobenzothiazole in the presence of a base such as sodium hydroxide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced forms.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the benzothiazole ring can introduce various functional groups.

Scientific Research Applications

3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

681136-13-0

Molecular Formula

C11H12N2OS4

Molecular Weight

316.5 g/mol

IUPAC Name

[3-(1,3-benzothiazol-2-ylsulfanyl)-2-hydroxypropyl] carbamodithioate

InChI

InChI=1S/C11H12N2OS4/c12-10(15)16-5-7(14)6-17-11-13-8-3-1-2-4-9(8)18-11/h1-4,7,14H,5-6H2,(H2,12,15)

InChI Key

ULRAWGCAVDFZIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(CSC(=S)N)O

Origin of Product

United States

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